molecular formula C12H18O B12683754 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol CAS No. 94265-95-9

4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol

Cat. No.: B12683754
CAS No.: 94265-95-9
M. Wt: 178.27 g/mol
InChI Key: LUAIZEQJXRXHQC-VMPITWQZSA-N
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Description

4-Bicyclo(221)hept-5-en-2-yl-3-methyl-3-buten-2-ol is a complex organic compound characterized by its bicyclic structure This compound is notable for its unique arrangement of carbon atoms, which forms a bicycloheptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. This is followed by various functional group modifications to introduce the hydroxyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Various substituents can be introduced at different positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate biochemical pathways. The exact pathways involved can vary and are often the subject of detailed research studies.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another bicyclic compound with different functional groups, used in organic synthesis.

Uniqueness

4-Bicyclo(2.2.1)hept-5-en-2-yl-3-methyl-3-buten-2-ol is unique due to its specific combination of a bicyclic structure with hydroxyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

94265-95-9

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)-3-methylbut-3-en-2-ol

InChI

InChI=1S/C12H18O/c1-8(9(2)13)5-12-7-10-3-4-11(12)6-10/h3-5,9-13H,6-7H2,1-2H3/b8-5+

InChI Key

LUAIZEQJXRXHQC-VMPITWQZSA-N

Isomeric SMILES

CC(/C(=C/C1CC2CC1C=C2)/C)O

Canonical SMILES

CC(C(=CC1CC2CC1C=C2)C)O

Origin of Product

United States

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